molecular formula C9H6N4O3 B3359898 3-Nitrocinnoline-4-carboxamide CAS No. 87954-00-5

3-Nitrocinnoline-4-carboxamide

Cat. No.: B3359898
CAS No.: 87954-00-5
M. Wt: 218.17 g/mol
InChI Key: SSQIRUQAOVZBRF-UHFFFAOYSA-N
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Description

3-Nitrocinnoline-4-carboxamide is an aromatic heterocyclic compound with the molecular formula C₉H₆N₄O₃ and a molecular weight of 218.17 g/mol It is a derivative of cinnoline, characterized by the presence of a nitro group at the third position and a carboxamide group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitrocinnoline-4-carboxamide typically involves the nitration of cinnoline derivatives followed by amidation. One common method is the nitration of cinnoline to form 3-nitrocinnoline, which is then reacted with an appropriate amine to yield this compound . The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The amidation step can be performed using various reagents, such as titanium tetrachloride in pyridine at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Nitrocinnoline-4-carboxamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Amidation: The carboxamide group can be involved in further amidation reactions to form more complex amide derivatives.

Common Reagents and Conditions:

Major Products Formed:

    Reduction: 3-Aminocinnoline-4-carboxamide.

    Substitution: Various substituted cinnoline derivatives depending on the nucleophile used.

    Amidation: More complex amide derivatives.

Scientific Research Applications

3-Nitrocinnoline-4-carboxamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-nitrocinnoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The carboxamide group can also participate in hydrogen bonding and other interactions, stabilizing the compound within the target site . These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the nitro and carboxamide groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form stable interactions with biological targets makes it a valuable compound in research and industry.

Properties

IUPAC Name

3-nitrocinnoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O3/c10-8(14)7-5-3-1-2-4-6(5)11-12-9(7)13(15)16/h1-4H,(H2,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQIRUQAOVZBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N=N2)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40520131
Record name 3-Nitrocinnoline-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40520131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87954-00-5
Record name 3-Nitrocinnoline-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40520131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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